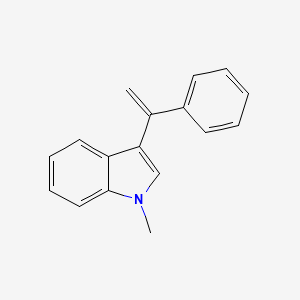
Benzeneethanamine, N,N-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzeneethanamine, N,N-diphenyl- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzene ring attached to an ethanamine group, with two phenyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, N,N-diphenyl- typically involves the reaction of benzyl chloride with diphenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of Benzeneethanamine, N,N-diphenyl- may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of nitrobenzene derivatives in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the large-scale production of the compound with high yield and purity.
化学反応の分析
Types of Reactions
Benzeneethanamine, N,N-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic reagents such as sodium amide or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Benzeneethanamine, N,N-diphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of Benzeneethanamine, N,N-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
Phenethylamine: A related compound with a similar structure but lacking the diphenyl groups.
Diphenylamine: Another related compound with two phenyl groups attached to a nitrogen atom but lacking the ethanamine group.
Uniqueness
Benzeneethanamine, N,N-diphenyl- is unique due to the presence of both the benzene ring and the diphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
115419-49-3 |
|---|---|
分子式 |
C20H19N |
分子量 |
273.4 g/mol |
IUPAC名 |
N-phenyl-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C20H19N/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2 |
InChIキー |
WYOQUZIBSHOZGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


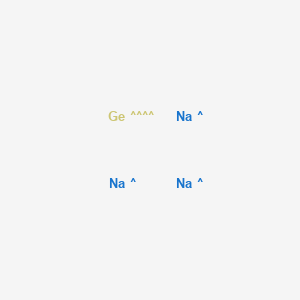
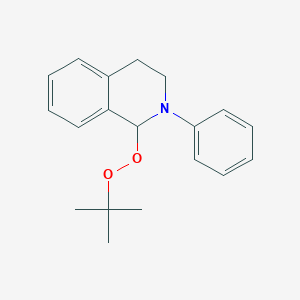
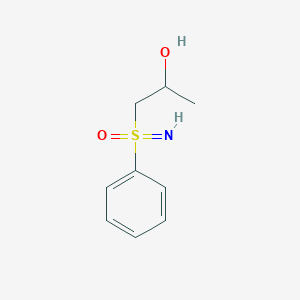

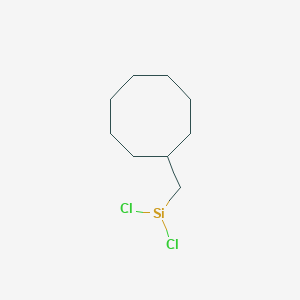
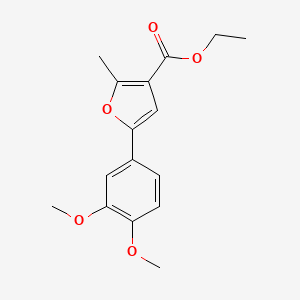
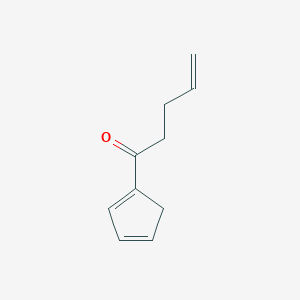

![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
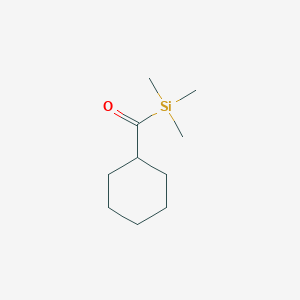
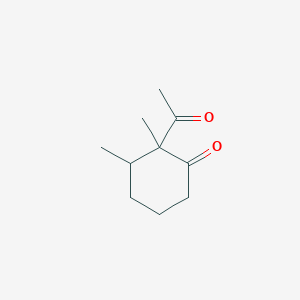
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
